An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful replication and further investigation.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, 3-Methyl-4-phenyl-1H-pyrazol-5-amine, incorporates key pharmacophoric features: a pyrazole core, a methyl group, a phenyl substituent, and a reactive primary amine. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Mechanistic Approach
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[2] In the case of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, the synthesis logically proceeds from the reaction of 2-phenyl-3-oxobutanenitrile with hydrazine hydrate.
Reaction Scheme
Caption: Synthetic pathway for 3-Methyl-4-phenyl-1H-pyrazol-5-amine.
Underlying Mechanism
The reaction mechanism is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 2-phenyl-3-oxobutanenitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the five-membered pyrazole ring. A subsequent tautomerization results in the final, stable 5-aminopyrazole structure.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.
Materials and Equipment:
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2-phenyl-3-oxobutanenitrile
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Hydrazine hydrate (80% solution in water)
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Ethanol (absolute)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating plate
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Ice bath
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenyl-3-oxobutanenitrile (10 mmol, 1.59 g) in absolute ethanol (30 mL).
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
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Purification: The crude product can be purified by recrystallization from ethanol to yield 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a crystalline solid.
Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline solid | General observation for similar compounds |
| Melting Point | Not available; expected to be in the range of 150-200 °C | Based on similar structures |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | [4] |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine, based on theoretical calculations and data from closely related analogs.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
1H NMR (Proton NMR):
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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~2.1-2.3 (s, 3H): This singlet corresponds to the protons of the methyl group at the C3 position of the pyrazole ring.
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~5.0-5.5 (s, 2H): A broad singlet attributed to the protons of the primary amine group at the C5 position. The chemical shift and broadness can be affected by solvent and concentration.
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~7.2-7.5 (m, 5H): A multiplet representing the protons of the phenyl group at the C4 position.
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~11.0-12.0 (s, 1H): A broad singlet corresponding to the proton of the N-H group of the pyrazole ring.
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13C NMR (Carbon-13 NMR):
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¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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~10-15: Methyl carbon (C3-CH₃).
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~100-110: C4 of the pyrazole ring.
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~125-130: Phenyl carbons (CH).
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~135-140: Quaternary phenyl carbon.
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~140-145: C3 of the pyrazole ring.
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~150-155: C5 of the pyrazole ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3200-3100 | N-H stretching | Pyrazole N-H |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl C-H |
| ~1640 | N-H bending | Primary amine (-NH₂) |
| ~1600, ~1490 | C=C stretching | Aromatic ring |
| ~1550 | C=N stretching | Pyrazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion Peak (M⁺): m/z = 173.10
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Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methyl group, the amine group, and cleavage of the phenyl group.
Analytical Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion and Future Directions
This guide outlines a robust and mechanistically sound approach to the synthesis and characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. The provided protocols and expected analytical data serve as a reliable resource for researchers in the field. The versatile nature of this compound, particularly the presence of a reactive primary amine, opens up numerous avenues for further derivatization. Future work could involve the exploration of this molecule as a scaffold for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapeutic agents. The detailed characterization data presented herein will be crucial for ensuring the quality and reproducibility of such future investigations.
References
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Deneva, D. et al. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports12 , 17799 (2022). [Link]
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MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
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PubChem. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. [Link]
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ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
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MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]
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YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline. [Link]
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The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
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Bohrium. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]
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NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
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ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]
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